2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromophenyl)acetamide is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives
Mechanism of Action
Target of Action
The primary target of this compound is DNA . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix . This interaction with DNA is a common mechanism of action for many anticancer agents .
Mode of Action
The compound interacts with DNA through a process known as intercalation . Intercalation involves the insertion of molecules between the base pairs of DNA, which can disrupt the normal functioning of the DNA and inhibit its replication . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
It is known that dna intercalation can disrupt a variety of cellular processes, including dna replication and transcription . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s potent dna intercalation activity suggests that it may have good cellular uptake and distribution .
Result of Action
The result of the compound’s action is the inhibition of cell growth and proliferation . This is due to the disruption of DNA replication and transcription caused by DNA intercalation . The compound has been shown to have potent anticancer activity against several cancer cell lines, including HepG2, HCT-116, and MCF-7 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazoloquinoxaline core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.
Thioether formation: The triazoloquinoxaline core is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation: The final step involves the reaction of the thioether intermediate with 2-bromoaniline and acetic anhydride to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or infectious diseases.
Comparison with Similar Compounds
Similar Compounds
- 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorophenyl)acetamide
- 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-fluorophenyl)acetamide
- 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-methylphenyl)acetamide
Uniqueness
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromophenyl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5OS/c18-11-5-1-2-6-12(11)20-15(24)9-25-17-16-22-19-10-23(16)14-8-4-3-7-13(14)21-17/h1-8,10H,9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRZRHUPWDIUFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.